molecular formula C35H56O7 B12649795 Sanguisorbin B CAS No. 32180-34-0

Sanguisorbin B

Cat. No.: B12649795
CAS No.: 32180-34-0
M. Wt: 588.8 g/mol
InChI Key: GZQIINDHMUJEAM-MUPFVPTMSA-N
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Description

Sanguisorbin B is a triterpenoid compound, which belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound has been identified in various species of the genus Sanguisorba, which is part of the Rosaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sanguisorbin B involves the extraction from plant sources, particularly from species within the genus Sanguisorba. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .

Industrial Production Methods: The scalability of these methods depends on the availability of plant material and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Sanguisorbin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but they typically involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological activities. These derivatives are often used in scientific research to explore new therapeutic applications .

Scientific Research Applications

Sanguisorbin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other triterpenoid compounds. In biology, it is studied for its potential antioxidant and anti-inflammatory properties .

In medicine, this compound has shown promise in the treatment of various diseases, including cancer and viral infections. Its anti-cancer properties are attributed to its ability to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective and hepatoprotective effects .

In the industry, this compound is used in the development of new pharmaceuticals and nutraceuticals. Its unique chemical structure makes it a valuable compound for creating new drugs and health supplements .

Mechanism of Action

The mechanism of action of Sanguisorbin B involves its interaction with various molecular targets and pathways. It has been found to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it interacts with cell signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Sanguisorbin B is unique compared to other triterpenoid compounds due to its specific chemical structure and biological activities. Similar compounds include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share some common properties with this compound, such as antioxidant and anti-inflammatory activities, but they differ in their specific molecular targets and therapeutic applications .

Conclusion

This compound is a versatile triterpenoid compound with significant potential in various scientific research applications. Its unique chemical structure and biological activities make it a valuable compound for further study and development in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No.

32180-34-0

Molecular Formula

C35H56O7

Molecular Weight

588.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C35H56O7/c1-19-10-15-35(30(39)40)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(31(3,4)23(32)11-14-34(24,33)7)42-29-28(38)27(37)22(36)18-41-29/h8,19-20,22-29,36-38H,9-18H2,1-7H3,(H,39,40)/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29-,32+,33-,34-,35+/m1/s1

InChI Key

GZQIINDHMUJEAM-MUPFVPTMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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